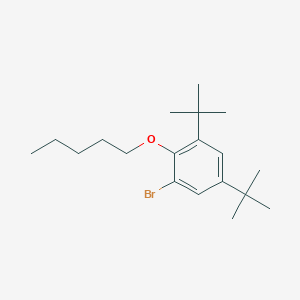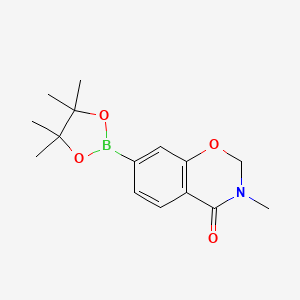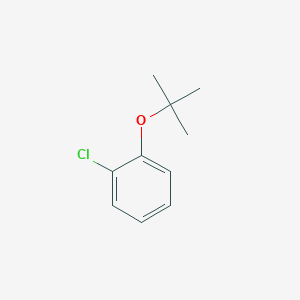
1-tert-Butoxy-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H13ClO. It is a colorless to almost colorless liquid with a weak aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2-chlorobenzene can be synthesized through the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction typically involves sulfuric acid or a mixture of sulfuric acid and quaternary ammonium salts as catalysts . The reaction is carried out under normal temperature conditions, and solvents such as benzene, toluene, or xylene are used to facilitate the process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and efficient separation and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butoxy-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-2-chlorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-2-chlorobenzene involves its interaction with molecular targets through radical chemistry. The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, depending on the solvent and temperature conditions . These reactions are crucial for its role in organic synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
- 1-tert-Butoxy-4-chlorobenzene
- tert-Butyl 4-chlorophenyl ether
- tert-Butyl 4-chlorobenzene
Comparison: 1-tert-Butoxy-2-chlorobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and industrial processes .
Eigenschaften
CAS-Nummer |
81634-60-8 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-chloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI-Schlüssel |
RFYNGKHGANIVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


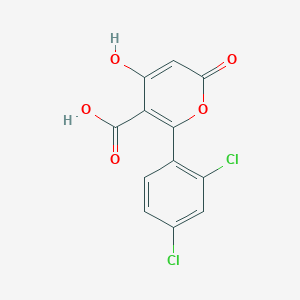
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
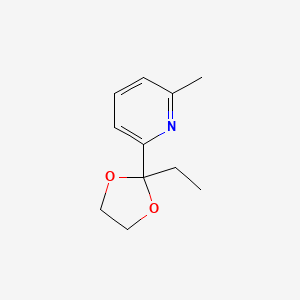
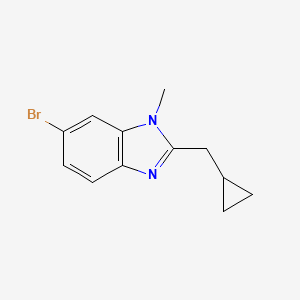
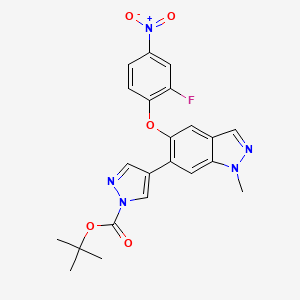
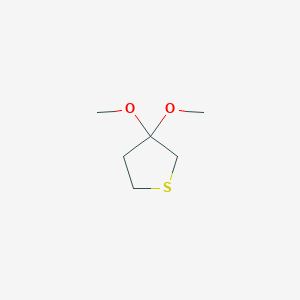
![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
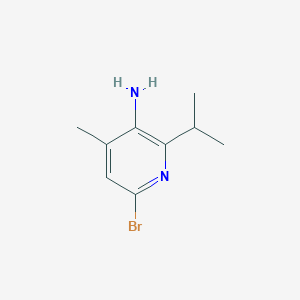
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
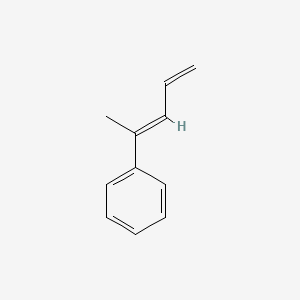
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
